Boc-phe-D-leu-phe-D-leu-phe-OH

Description

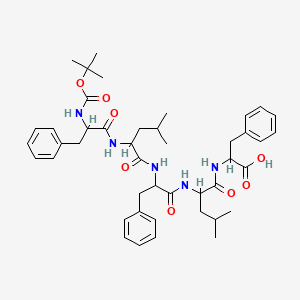

Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH (CAS: 66556-73-8) is a synthetic pentapeptide featuring alternating D- and L-amino acids, with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus. Its molecular formula is C₄₄H₅₉N₅O₈, with a molecular weight of 785.97 g/mol . Key physical properties include a predicted density of 1.167 g/cm³, boiling point of 1043.2°C, and storage requirements at -15°C .

This compound is a potent antagonist of Formyl Peptide Receptor 1 (FPR1), a G-protein-coupled receptor implicated in immune responses. Its design incorporates D-leucine residues and optimized Phe substitutions, enhancing stability and receptor selectivity. At 1 µM, it demonstrates FPR subtype selectivity, inhibiting pathological neutrophil activation linked to chronic inflammation .

Properties

IUPAC Name |

2-[[4-methyl-2-[[2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZQSPFQJCBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Leu-Phe-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each step involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The Boc (tert-butyloxycarbonyl) group is used to protect the amino terminus during synthesis and is removed at the end of the process using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of Boc-Phe-Leu-Phe-Leu-Phe-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Leu-Phe-Leu-Phe-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using TFA.

Oxidation: Reaction with oxidizing agents to form disulfide bonds if cysteine residues are present.

Substitution: Reaction with nucleophiles to replace specific functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used.

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free peptide, while oxidation can form disulfide-linked dimers .

Scientific Research Applications

Boc-Phe-Leu-Phe-Leu-Phe-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Medicine: Investigated for its potential in inhibiting angiogenesis, which is crucial in cancer research.

Industry: Employed in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Boc-Phe-Leu-Phe-Leu-Phe-OH exerts its effects by binding to formyl peptide receptors (FPRs), particularly FPR1 and FPR2. This binding inhibits the interaction of these receptors with their natural ligands, thereby modulating immune responses and angiogenesis . The compound competes with heparin-binding growth factors, preventing their interaction with receptors such as VEGFR2, leading to reduced phosphorylation and downstream signaling .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of Peptide Analogs

Key Insights :

- Stereochemistry Impact : The inclusion of D-leucine in this compound enhances metabolic stability compared to all-L peptides like L-Tyr-Pro-Ile-Pro-Phe-OH, which are prone to enzymatic degradation .

- Boc Protection : The Boc group in this compound and Boc-L-Phe(4-Ph)-OH improves membrane permeability and bioavailability compared to unprotected peptides .

Functional Analogs (FPR Antagonists)

Table 2: Comparison of FPR Antagonists

Key Insights :

- Potency : Cyclosporin H exhibits higher potency (nM range) but lacks subtype selectivity, whereas this compound achieves FPR1 selectivity at the µM level .

- Synthetic Accessibility : Linear peptides like this compound are easier to modify than cyclic analogs, enabling structure-activity relationship (SAR) studies .

Single Amino Acid Derivatives

Table 3: Boc-Protected Phe Derivatives

Key Insights :

- Chirality: Boc-D-Phe-OH is used to introduce D-amino acids into peptides, improving proteolytic resistance .

Modified Phe Residues

Table 4: Phe Derivatives with Substituent Modifications

Key Insights :

- Polar Modifications: Amino groups (e.g., H-Phe(4-NH₂)-OH) improve solubility but may reduce membrane permeability .

Biological Activity

Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH, a synthetic peptide compound, has garnered attention in the field of immunology due to its role as an antagonist of formyl peptide receptors (FPRs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C₁₈H₂₃N₃O₄

- Molecular Weight: 337.39 g/mol

- CAS Number: 66556-73-8

This compound is a peptide that features a butyloxycarbonyl (Boc) protecting group on the phenylalanine residue, which enhances its stability and bioavailability. The compound is primarily studied for its inhibitory effects on neutrophil chemotaxis and its influence on inflammatory responses.

This compound primarily functions as an antagonist to the formyl peptide receptor 1 (FPR1) and the lipoxin A4 receptor . By binding to these receptors, it prevents their activation by natural ligands, leading to several downstream effects:

- Inhibition of Neutrophil Chemotaxis: The compound significantly reduces neutrophil migration towards inflammatory sites, a critical step in the immune response.

- Suppression of Degranulation: It inhibits the release of enzymes such as lysozyme from neutrophils, thus limiting tissue damage during inflammation.

- Alteration of Calcium Signaling: The compound attenuates the influx of calcium ions into neutrophils, further inhibiting their activation.

Biochemical Pathways Affected

The antagonistic action of this compound affects various biochemical pathways:

- Diacylglycerol (DAG) Pathway: The inhibition of FPR1 disrupts signaling through the DAG pathway, which is crucial for neutrophil activation.

- Reactive Oxygen Species (ROS) Production: By blocking receptor activation, the compound reduces superoxide production in neutrophils, contributing to decreased oxidative stress during inflammation.

In Vitro Studies

-

Neutrophil Response Inhibition:

- In laboratory settings, this compound was shown to completely block the chemotactic response of neutrophils to peptide agonists such as N-formylmethionyl-leucyl-phenylalanine (fMLP) .

- This inhibition was quantitatively assessed using chemotaxis assays where neutrophils were exposed to various concentrations of the compound.

-

Calcium Mobilization Assays:

- Studies demonstrated that treatment with this compound resulted in a significant reduction in intracellular calcium levels in neutrophils stimulated with fMLP . This finding underscores its role in modulating calcium-dependent signaling pathways.

In Vivo Studies

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for producing Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH, and how can purity be optimized?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies. For D-amino acids like D-Leu, ensure coupling reagents (e.g., HBTU, HATU) and bases (DIEA) are optimized to minimize racemization . Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is critical for purification, monitoring retention times and peak symmetry to confirm homogeneity .

- Data Validation : Compare MALDI-TOF/MS results with theoretical molecular weights (e.g., [M+H]⁺) and use ¹H/¹³C NMR to verify backbone connectivity, focusing on coupling constants (e.g., J-values for D-Leu’s α-protons) .

Q. Which spectroscopic techniques are optimal for characterizing the secondary structure of this compound?

- Methodology : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies β-sheet or random coil conformations. Solvent selection (e.g., TFE for helix induction) must align with experimental goals . FT-IR spectroscopy (amide I band at 1600–1700 cm⁻¹) complements CD data by detecting hydrogen-bonding patterns .

- Troubleshooting : Baseline correction for solvent absorption (e.g., TFE’s strong IR signal) and temperature control during CD scans are essential to avoid artifacts .

Advanced Research Questions

Q. How do solvent polarity and pH influence the conformational dynamics of this compound, and what computational tools validate these observations?

- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (e.g., water, DMSO) to predict folding pathways. Experimentally, vary pH (2–10) and measure CD spectral shifts to correlate with simulation trajectories .

- Data Contradiction Analysis : If experimental CD spectra conflict with MD predictions, reassess force-field parameters (e.g., CHARMM36 vs. AMBER) or solvent dielectric constants in simulations .

Q. What experimental designs resolve contradictions in reported biological activity data for this peptide across different assays?

- Methodology : Standardize assay conditions:

- Cell-based assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Buffer systems : Control for ionic strength (e.g., PBS vs. Tris-HCl) and temperature .

Q. How can the peptide’s resistance to proteolytic degradation be quantified, and what structural modifications enhance stability?

- Methodology : Incubate the peptide with trypsin/chymotrypsin and monitor degradation via LC-MS at timed intervals. Compare with L-amino acid analogs to quantify D-residue effects .

- Advanced Modification : Introduce non-natural side chains (e.g., cyclohexylalanine) or backbone methylation, then assay stability via half-life calculations .

Tables: Key Data Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.